3-O-Feruloylquinic acid
3-O-Feruloylquinic acid
3-O-feruloyl-D-quinic acid is a quinic acid that is the 3-O-feruloyl derivative of D-quinic acid. It has a role as a plant metabolite. It is a quinic acid and an enoate ester. It is functionally related to a (-)-quinic acid and a ferulic acid.
3-O-Feruloylquinic acid is a natural product found in Prunus cerasus, Prunus persica, and other organisms with data available.
3-O-Feruloylquinic acid is a natural product found in Prunus cerasus, Prunus persica, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
62929-69-5
VCID:
VC21065383
InChI:
InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15-,17+/m1/s1
SMILES:
COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O
Molecular Formula:
C17H20O9
Molecular Weight:
368.3 g/mol
3-O-Feruloylquinic acid
CAS No.: 62929-69-5
Cat. No.: VC21065383
Molecular Formula: C17H20O9
Molecular Weight: 368.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-O-feruloyl-D-quinic acid is a quinic acid that is the 3-O-feruloyl derivative of D-quinic acid. It has a role as a plant metabolite. It is a quinic acid and an enoate ester. It is functionally related to a (-)-quinic acid and a ferulic acid. 3-O-Feruloylquinic acid is a natural product found in Prunus cerasus, Prunus persica, and other organisms with data available. |
|---|---|
| CAS No. | 62929-69-5 |
| Molecular Formula | C17H20O9 |
| Molecular Weight | 368.3 g/mol |
| IUPAC Name | (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15-,17+/m1/s1 |
| Standard InChI Key | RAGZUCNPTLULOL-KJJWLSQTSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2O)O)(C(=O)O)O)O |
| SMILES | COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O |
| Melting Point | 196 - 197 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator